molecular formula C15H17NOS B6641511 [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol

[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol

Cat. No. B6641511
M. Wt: 259.4 g/mol
InChI Key: CPNUPIUHTXKSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol, also known as TMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. TMI is a structural analog of serotonin, a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep.

Mechanism of Action

[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than serotonin itself. This results in a modulation of the receptor activity, which can have a range of effects depending on the specific cell type and signaling pathway involved. This compound has been shown to have both agonist and antagonist effects at other serotonin receptor subtypes, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including the dose, route of administration, and target receptor subtype. Studies have shown that this compound can modulate the activity of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to have effects on neuronal excitability, synaptic plasticity, and gene expression. In vivo studies have demonstrated that this compound can have anxiolytic and antipsychotic effects, although the mechanisms underlying these effects are not fully understood.

Advantages and Limitations for Lab Experiments

[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has several advantages for use in lab experiments. It is a relatively small molecule with a well-defined structure, making it easy to synthesize and purify. It has high affinity and selectivity for serotonin receptors, making it a useful tool compound for studying these receptors. However, this compound also has some limitations. Its effects on different receptor subtypes can be complex and difficult to predict, and its pharmacokinetic properties may vary depending on the experimental conditions.

Future Directions

There are several directions for future research on [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol. One area of interest is the development of novel drugs targeting the 5-HT2A receptor for the treatment of neurological disorders. This compound may serve as a useful starting point for the design of such drugs. Another area of interest is the investigation of the role of this compound in modulating neuronal activity and plasticity. This could have implications for the treatment of conditions such as depression and anxiety. Finally, further studies are needed to fully understand the pharmacokinetic properties and potential side effects of this compound, which could impact its suitability for use in clinical settings.

Synthesis Methods

The synthesis of [1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol involves the reaction of 3-(bromomethyl)thiophene with 1-amino-2,3-dihydroindene in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then treated with methanol to yield this compound. This method has been reported in several scientific articles and has been optimized for high yield and purity.

Scientific Research Applications

[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol has been extensively studied for its potential applications in drug discovery and development. It has been shown to have high affinity and selectivity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in several neurological disorders, including schizophrenia, depression, and anxiety. This compound has been used as a tool compound to study the structure-activity relationship of serotonin receptor ligands and to develop novel drugs targeting these receptors.

properties

IUPAC Name

[1-(thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c17-11-15(16-9-12-6-8-18-10-12)7-5-13-3-1-2-4-14(13)15/h1-4,6,8,10,16-17H,5,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNUPIUHTXKSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CO)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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